molecular formula C21H42O3 B116593 Selachyl alcohol CAS No. 593-31-7

Selachyl alcohol

Cat. No. B116593
CAS RN: 593-31-7
M. Wt: 342.6 g/mol
InChI Key: NRWMBHYHFFGEEC-KTKRTIGZSA-N
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Description

Selachyl alcohol is an organic compound with the formula HOCH2CH(OH)CH2OC18H35 . It is a colorless oil and a monoether formed by condensation of oleyl alcohol with one of the two primary alcohol sites of glycerol . It is found in the liver of the shark Centrophorus squamosus . It is also found in the portion of fish oils (as shark-liver oil) that is not saponifiable .


Synthesis Analysis

Selachyl alcohol is a monoether formed by condensation of oleyl alcohol with one of the two primary alcohol sites of glycerol . The abiotic synthesis of monoacylglycerols, which include selachyl alcohol, has been shown to be possible in the laboratory under simulated hydrothermal conditions . These results indicate that condensation reactions under these primitive physical conditions may be the source of compounds for abiotic membranes .


Molecular Structure Analysis

Selachyl alcohol is a fatty acid monoester of glycerol . Due to the orientation of that molecule, two isomeric forms exist . The external carbons are frequently named a and the central one b . The complete proof of their chemical structure was provided in England by Davies WH et al (1933) .


Chemical Reactions Analysis

Monoacylglycerols, including selachyl alcohol, are intermediates in the degradation of triacylglycerols or diacylglycerols (lipolysis) . When diacylglycerols are hydrolyzed by lingual and pancreatic lipases, sn-2-monoacylglycerols are formed but an important proportion is isomerized in the duodenum in sn-1 and sn-3-monoacylglycerols which again can be hydrolyzed .


Physical And Chemical Properties Analysis

Selachyl alcohol is a colorless oil . The physical and chemical properties of alcohols, including selachyl alcohol, are mainly due to the presence of a hydroxyl group .

Scientific Research Applications

1. Drug Delivery and Bioavailability Enhancement

Selachyl alcohol has been utilized in the creation of nanostructured reverse hexagonal liquid crystals, which have demonstrated the ability to sustain the absorption of poorly water-soluble drugs following oral administration. This was exemplified in a study where selachyl alcohol sustained the plasma concentrations of the drug cinnarizine in rats, leading to a significant enhancement in oral bioavailability (Nguyen, Hanley, Porter, & Boyd, 2011).

2. Anti-Angiogenic and Cytotoxicity Effects

Research on selachyl alcohol analogues has shown their potential in anti-cancer applications. A study found that certain selachyl alcohol analogues exhibited cytotoxic and anti-migratory effects on Human Umbilical Vein Endothelial Cell line, suggesting their utility as anticancer agents. These analogues significantly reduced chemotactic migration induced by VEGF, particularly those with specific modifications in their structure (Pemha, Le Bot, Mosset, & Legrand, 2021).

3. Influence on Liquid Crystalline Nanostructures

A study investigating the effect of Tween 80 and Pluronic F127 on selachyl alcohol-based systems found that these additives significantly influenced the formation of different bulk and dispersed lyotropic liquid crystalline phases. This has implications for the development of drug nanocarriers targeting specific barriers like the blood-brain barrier (Younus, Hawley, Boyd, & Rizwan, 2018).

4. Enzymatic Applications in Ether Lipid Synthesis

Selachyl alcohol has been used in the enzymatic synthesis of ether lipids. A study highlighted its use in lipase-catalysed kinetic resolution, demonstrating its role in the preparation of enantiopure ether lipids, which have potential applications in various fields including pharmaceuticals (Halldórsson, Thordarson, Kristinsson, Magnusson, & Haraldsson, 2004).

5. Potential in Oral Drug Delivery Systems

Research on the formation of cubosomes and hexosomes using selachyl alcohol indicates its potential in oral drug delivery systems. Its nondigestible nature suggests that it could be used to create nanostructured lipid carriers for sustained drug release, as demonstrated in studies involving various drugs (Hong, Salentinig, Hawley, & Boyd, 2015).

properties

IUPAC Name

3-[(Z)-octadec-9-enoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMBHYHFFGEEC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021791
Record name Octadec-9-enylglycerol
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Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Selachyl alcohol

CAS RN

593-31-7, 34783-94-3
Record name Selachyl alcohol
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Record name Selachyl alcohol
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Record name Selachyl alcohol
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Record name Selachyl alcohol
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Record name Selachyl alcohol
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Record name Octadec-9-enylglycerol
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Record name (Z)-3-(9-octadecenyloxy)propane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
R Pemha, D Le Bot, P Mosset… - Anti-Cancer Agents in …, 2022 - ingentaconnect.com
… Our team reported that selachyl alcohol 6 displayed inhibitory effects on the tumor growth and on pulmonary metastasis number in a model of grafted Lewis lung carcinoma cells in mice …
Number of citations: 4 www.ingentaconnect.com
DG Osmond, PJ Roylance, AJ Webb, JM Yoffey - Acta haematologica, 1963 - karger.com
… The closely related glyceryl ether, selachyl alcohol, … large doses of batyl and selachyl alcohol were employed and full … doses of batyl alcohol and selachyl alcohol in the guinea pig. This …
Number of citations: 27 karger.com
E Baer, LJ Rubin, HOL Fischer - Journal of Biological Chemistry, 1944 - Elsevier
… On catalytic reduction of selachyl alcohol d-batyl alcohol was obtained (9). Selachyl alcohol, … Although the constitution and the configuration of the natural selachyl alcohol were proved …
Number of citations: 42 www.sciencedirect.com
E Baer, HOL Fischer - Journal of Biological Chemistry, 1947 - Elsevier
… n-selachyl alcohol showed the … -selachyl alcohol in this manner. Professor Crawford, who again was kind enough to investigate the infra-red spectrum of the natural selachyl alcohol and …
Number of citations: 33 www.sciencedirect.com
EE Muirhead, LW Byers, B Brooks, JA Pitcock… - The American journal of …, 1987 - Elsevier
Selachyl alcohol (SA) is a monooleyl glyceryl ether. It has certain biologic activities similar to those of the antihypertensive neutral renomedullary lipid (ANRL) derived from the renal …
Number of citations: 1 www.sciencedirect.com
JW Linman - Proceedings of the Society for Experimental …, 1960 - journals.sagepub.com
… ( C21H440:3) and selachyl alcohol ( C21H4203), the physiologic characteristics of these 2 substances differ markedly. Whereas selachyl alcohol was lacking in stimulatory activity …
Number of citations: 23 journals.sagepub.com
M Younus, A Hawley, BJ Boyd, SB Rizwan - Colloids and Surfaces B …, 2018 - Elsevier
… dispersed lyotropic liquid crystalline phases in selachyl alcohol-based systems. The effect … on the bulk phase behaviour and dispersions of selachyl alcohol (SA) were investigated using …
Number of citations: 24 www.sciencedirect.com
WH Davies, IM Heilbron, WE Jones - Journal of the Chemical Society …, 1933 - pubs.rsc.org
… direct hydrogenation of the unsaponifiable fraction (mainly selachyl alcohol) of the liver oil of Centrophorus granulosus. It thus follows that selachyl alcohol must be formulated as a-oleyl …
Number of citations: 12 pubs.rsc.org
A Brohult - Nature, 1958 - nature.com
… Clinical experiments with selachyl alcohol have been started. Great care is needed when using this substance, which seems to be very active. At present we are trying an initial dose of …
Number of citations: 27 www.nature.com
EA Abaturova, AV Shubina - Bulletin of Experimental Biology and Medicine, 1964 - Springer
… Group 1 were given selachyl alcohol daily for one month after the injection, group 2 received batyl alcohol; group 3 was the control group. The amount given was 1 mg per six rats; the …
Number of citations: 3 link.springer.com

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